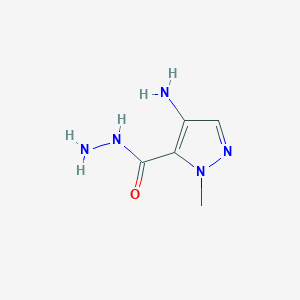

4-amino-1-methyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

4-amino-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,6-7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQOALXRFGSWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

By-Product Formation

Intramolecular benzoyl migration during hydrazinolysis remains a persistent issue, generating up to 15% of 5-benzamidopyrazole-4-carbohydrazide impurities. Strategies to suppress this include:

- Using anhydrous hydrazine in tetrahydrofuran (THF) at 0°C.

- Adding molecular sieves to absorb liberated water.

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates but complicate product isolation. Recent studies propose switchable solvents (e.g., DBU-glycerol mixtures) that become hydrophobic upon CO₂ addition, enabling facile product extraction.

Catalytic Innovations

Palladium nanoparticles (PdNPs) immobilized on magnetic Fe₃O₄@SiO₂ cores demonstrate 92% conversion efficiency in hydrazinolysis at 60°C, reducing reaction times to 3 hours.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazides, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity : Recent studies have highlighted the potential of 4-amino-1-methyl-1H-pyrazole-5-carbohydrazide derivatives as antiproliferative agents. For instance, certain derivatives have shown significant activity against various tumor cell lines, including HeLa and MCF7, with IC50 values in the micromolar range. These findings suggest that modifications to the pyrazole structure can enhance antitumor efficacy .

Antioxidant Properties : The compound has demonstrated notable antioxidant activities, which are critical in combating oxidative stress-related diseases. In vitro assays have confirmed its ability to inhibit reactive oxygen species (ROS) production and platelet aggregation, showcasing its dual role as an anti-inflammatory and antioxidant agent .

Enzyme Inhibition : This compound also serves as a lead structure for developing selective inhibitors of enzymes such as monoamine oxidase (MAO). The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly alter inhibitory potency, making it a valuable scaffold for drug development .

Agricultural Applications

Agrochemical Development : this compound is utilized in formulating agrochemicals aimed at enhancing crop protection against pests and diseases. Its incorporation into plant growth regulators has been linked to improved agricultural productivity through better disease resistance .

Biochemical Research

Biochemical Studies : Researchers employ this compound in enzyme inhibition studies, which can lead to discovering new therapeutic agents. Its ability to act as a ligand in metal-organic chemistry further expands its utility in biochemical applications .

Material Science

Novel Materials Development : The compound is being explored for its potential in creating new materials with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced composites and polymers .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study evaluated various derivatives of this compound for their effects on cancer cell lines. Derivative compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation, suggesting that structural modifications can enhance therapeutic potential.

Case Study 2: Antioxidant Efficacy

Research focused on the antioxidant properties of the compound found that specific derivatives exhibited superior radical scavenging abilities compared to standard drugs like acetylsalicylic acid. This highlights the potential of these compounds in treating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Substituent Position: The target compound’s carbohydrazide group at position 5 distinguishes it from carboxamide (e.g., 5-amino-1-methyl-1H-pyrazole-4-carboxamide) or ester derivatives (e.g., methyl 4-amino-1H-pyrazole-5-carboxylate).

- Alkyl vs.

Physicochemical Properties and Stability

Hydrogen Bonding and Crystal Packing

- The carbohydrazide group in the target compound enables N–H⋯O/N hydrogen bonding, a feature shared with (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, which forms layered structures via intermolecular interactions .

- Derivatives with ester groups (e.g., methyl carboxylates) exhibit higher susceptibility to hydrolysis compared to stable carbohydrazides .

Thermal and Chemical Stability

- Nitro-substituted pyrazoles (e.g., 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide) are less stable due to electron-withdrawing nitro groups enhancing reactivity .

Biological Activity

4-amino-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with an amino and a carbohydrazide group, which influences its biological properties. It is typically synthesized through the cyclization of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or water. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes, including kinases involved in cancer pathways, thereby demonstrating potential anticancer properties . Additionally, it may exhibit antimicrobial effects through the disruption of microbial cell wall synthesis and inhibition of key metabolic enzymes .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10h | NCI-H520 | 19 |

| Compound 10h | SNU-16 | 59 |

| Compound 10h | KATO III | 73 |

These findings indicate that the compound could serve as a scaffold for developing new anticancer agents targeting fibroblast growth factor receptors (FGFRs) and other related pathways .

Antimicrobial Activity

Research has also indicated that this compound exhibits antibacterial properties. A study evaluating various derivatives revealed that certain compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Bacillus subtilis | Effective |

| Escherichia coli | Poor activity |

| Pseudomonas aeruginosa | Poor activity |

This suggests a selective mechanism of action that may be leveraged for developing targeted antimicrobial therapies .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, the compound has been evaluated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was assessed using various assays, showing promising results comparable to standard antioxidants .

Case Studies

Several case studies have reinforced the therapeutic potential of this compound:

- Anticancer Study : A derivative was tested against HeLa and MCF7 cell lines, exhibiting significant antiproliferative effects with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and screened for antibacterial activity against multiple strains, showing that modifications in the chemical structure can enhance efficacy against specific bacterial targets .

- Oxidative Stress Mitigation : In vitro assays confirmed that certain derivatives possess high radical scavenging activity, suggesting their utility in formulations aimed at reducing oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1-methyl-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux, catalyzed by acetic acid, to form pyrazole intermediates. Subsequent functionalization with carbohydrazide groups involves nucleophilic substitution or condensation .

- Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (acetic acid vs. iodine) significantly impact reaction kinetics and purity. Evidence shows that reflux conditions in ethanol yield higher purity (>95%) compared to room-temperature reactions .

| Synthetic Route | Conditions | Yield | Purity |

|---|---|---|---|

| Hydrazine + Ethyl acetoacetate | Ethanol, reflux, acetic acid | 65–75% | >95% |

| Azide-aldehyde cyclization | Ethanol, RT, iodine | 50–60% | ~90% |

Q. How is this compound characterized spectroscopically?

- Techniques :

- FT-IR : Key peaks include N-H stretches (3200–3400 cm⁻¹ for amino/hydrazide groups) and C=O stretches (1650–1700 cm⁻¹) .

- NMR : NMR shows signals for methyl groups (~δ 3.0–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NMR confirms carbonyl carbons at ~δ 160–170 ppm .

Q. What are the primary applications of this compound in pharmacological research?

- Biological Screening : Used as a scaffold for antimicrobial and anticancer agents due to its heterocyclic core. Derivatives exhibit activity against kinase targets and microbial pathogens .

- Structure-Activity Relationship (SAR) : Modifications at the carbohydrazide moiety (e.g., chloro, ethyl substituents) enhance bioactivity. For example, chloro-substituted analogs show improved IC₅₀ values in cytotoxicity assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Software : SHELXL (for refinement) and WinGX (for data processing) are critical for determining bond lengths, angles, and intermolecular interactions. SHELXL’s robust handling of high-resolution data minimizes residual density errors .

- Case Study : A monoclinic crystal system of a related carbohydrazide derivative revealed intermolecular hydrogen bonds (N-H···O) stabilizing the lattice, validated via Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT Studies : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps, polarizability, and electrostatic potential maps. For example, a HOMO-LUMO gap of ~4.2 eV indicates moderate reactivity .

- Molecular Docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases). Pyrazole-carbohydrazide derivatives show preferential binding to ATP-binding pockets (docking scores: −9.2 to −10.5 kcal/mol) .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

- Troubleshooting :

- Reproducibility : Verify solvent purity (e.g., anhydrous ethanol vs. technical grade) and moisture-sensitive steps.

- Data Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., Gaussian 16) to identify artifacts .

Methodological Recommendations

- Synthesis Optimization : Use gradient screening (e.g., varying ethanol/water ratios) to improve crystallinity for X-ray studies .

- Data Analysis : Employ CrystalExplorer 17.5 for visualizing intermolecular interactions and energy frameworks in crystal packing .

- Ethical Sourcing : Avoid commercial vendors flagged as unreliable (e.g., BenchChem) and prioritize peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.